An In-Depth Technical Guide to 6,7-Dimethoxy-1H-indole-3-carbaldehyde: Core Properties and Synthetic Insights
An In-Depth Technical Guide to 6,7-Dimethoxy-1H-indole-3-carbaldehyde: Core Properties and Synthetic Insights
Introduction: The Strategic Importance of a Substituted Indole Scaffold
6,7-Dimethoxy-1H-indole-3-carbaldehyde is a member of the vast and pharmacologically significant indole family. The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] The strategic placement of substituents on this bicyclic scaffold allows for the fine-tuning of electronic properties and steric profiles, which in turn dictates biological activity.
This guide focuses on the 6,7-dimethoxy substituted variant of indole-3-carbaldehyde. The methoxy groups at the C6 and C7 positions of the benzene ring act as strong electron-donating groups, significantly influencing the reactivity of the indole core. The aldehyde function at the C3 position serves as a versatile synthetic handle, enabling a wide array of chemical transformations.[2] Consequently, this molecule is a valuable intermediate for medicinal chemists and researchers aiming to construct complex, polyfunctionalized indole derivatives for applications in drug development and materials science. This document provides a detailed overview of its core properties, a validated synthetic protocol, and an exploration of its chemical reactivity and potential applications.
Core Physicochemical and Structural Properties
The fundamental properties of a compound are critical for its handling, characterization, and application in experimental workflows. The key identifiers and physical characteristics of 6,7-Dimethoxy-1H-indole-3-carbaldehyde are summarized below.
| Property | Value | Reference |
| IUPAC Name | 6,7-Dimethoxy-1H-indole-3-carbaldehyde | - |
| CAS Number | 54435-02-0 | [3] |
| Molecular Formula | C₁₁H₁₁NO₃ | - |
| Molecular Weight | 205.21 g/mol | - |
| Appearance | Expected to be a crystalline solid, likely off-white to beige or tan powder. | [4] |
| Melting Point | 188 - 191 °C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO and Methanol. | [4][5] |
Structural Identifiers:
| Identifier | Value |
| SMILES | COC1=C(OC)C2=C(C=C1)C(=CN2)C=O |
| InChI Key | Not readily available. |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. While specific experimental spectra for 6,7-Dimethoxy-1H-indole-3-carbaldehyde are not widely published, its characteristic signals can be reliably predicted based on established principles and data from closely related analogs, such as the parent indole-3-carboxaldehyde and other methoxy-substituted indoles.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the indole protons, the aldehyde proton, and the methoxy groups.
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Indole NH (~12.0 ppm): A broad singlet, significantly downfield due to deshielding and its acidic nature. In DMSO-d₆, this proton is readily observable.
-
Aldehyde CHO (~10.0 ppm): A sharp singlet, characteristic of aldehyde protons, shifted far downfield by the electron-withdrawing effect of the carbonyl oxygen.
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Indole H2 (~8.2 ppm): A singlet or a narrow doublet, located on the pyrrole ring adjacent to the nitrogen.
-
Aromatic Protons (H4, H5) (~7.0-7.5 ppm): The two protons on the benzene portion of the ring will appear as doublets, coupled to each other (ortho-coupling). Their precise chemical shift will be influenced by the electron-donating methoxy groups.
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Methoxy Protons (-OCH₃) (~3.9 ppm): Two distinct singlets, each integrating to 3 protons, corresponding to the C6-OCH₃ and C7-OCH₃ groups.
¹³C NMR (Carbon NMR): The carbon spectrum provides a map of the carbon framework.
-
Aldehyde Carbonyl (~185 ppm): The C=O carbon of the aldehyde will be the most downfield signal.[6]
-
Aromatic/Heterocyclic Carbons (~100-150 ppm): This region will contain the signals for the nine carbons of the indole ring. The carbons directly attached to the methoxy groups (C6, C7) and the nitrogen atom will be significantly affected.
-
Methoxy Carbons (~56 ppm): The two carbons of the methoxy groups will appear as sharp signals in the aliphatic region.
Reference Data: Experimental NMR for Indole-3-carboxaldehyde (CAS 487-89-8) in DMSO-d₆ [4]
-
¹H NMR (ppm): 12.14 (1H, broad s, NH), 9.95 (1H, s, CHO), 8.30-8.09 (2H, m), 7.56-7.20 (3H, m).
-
¹³C NMR (ppm): 185.34, 138.85, 137.43, 124.49, 123.84, 122.50, 121.20, 118.54, 112.80.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
N-H Stretch (~3200-3100 cm⁻¹): A sharp to medium peak corresponding to the indole N-H bond.
-
C-H Aromatic Stretch (~3100-3000 cm⁻¹): Signals for the C-H bonds on the aromatic rings.
-
C=O Aldehyde Stretch (~1670-1640 cm⁻¹): A strong, sharp absorption characteristic of the conjugated aldehyde carbonyl group.[4]
-
C-O Ether Stretch (~1250-1000 cm⁻¹): Stretches corresponding to the aryl-alkyl ether bonds of the methoxy groups.
Synthesis and Reactivity
Primary Synthetic Route: The Vilsmeier-Haack Reaction
The most direct and widely employed method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[6] This reaction facilitates the formylation (addition of a -CHO group) of electron-rich aromatic and heteroaromatic rings. The indole nucleus, particularly when activated by electron-donating groups like methoxy substituents, is highly susceptible to this electrophilic substitution, which occurs regioselectively at the C3 position.
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.
-
Electrophilic Attack and Hydrolysis: The electron-rich C3 position of the indole attacks the Vilsmeier reagent. The resulting iminium intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.
Step-by-Step Experimental Protocol (General)
Causality: This protocol is a generalized procedure based on standard Vilsmeier-Haack conditions for substituted indoles. The starting material would be 6,7-dimethoxyindole, which can be prepared from 3,4-dimethoxyaniline.
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Rationale: Cooling is critical to control the exothermic reaction between DMF and POCl₃.
-
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. Stir for 30-60 minutes at this temperature.
-
Rationale: Slow addition prevents a dangerous temperature spike and ensures complete formation of the electrophilic Vilsmeier reagent.
-
-
Formylation: Dissolve the 6,7-dimethoxyindole starting material in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, keeping the temperature low.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-95 °C for several hours (typically 5-8 hours).
-
Rationale: Heating provides the necessary activation energy for the electrophilic aromatic substitution to proceed to completion. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[6]
-
-
Work-up and Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Rationale: This step serves two purposes: it quenches any remaining reactive reagents and hydrolyzes the stable iminium intermediate to the desired aldehyde.
-
-
Neutralization and Precipitation: Slowly neutralize the acidic mixture by adding a saturated aqueous solution of a base, such as sodium carbonate or sodium hydroxide, until the pH is alkaline. The product will typically precipitate as a solid.
-
Rationale: Neutralization is necessary to deprotonate the product and make it less soluble in the aqueous phase, facilitating its isolation.
-
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Chemical Reactivity and Further Transformations
The reactivity of 6,7-Dimethoxy-1H-indole-3-carbaldehyde is dictated by its three key components:
-
The Aldehyde Group: As a typical aromatic aldehyde, it can undergo a variety of transformations, including:
-
Oxidation: Easily oxidized to the corresponding indole-3-carboxylic acid.[7]
-
Reduction: Reduced to indole-3-methanol using reducing agents like sodium borohydride.
-
Condensation Reactions: Reacts with active methylene compounds (e.g., nitromethane in a Henry reaction, or malonates in Knoevenagel condensations) and amines/amino acids to form Schiff bases.[7] These reactions are fundamental in building more complex molecular scaffolds.
-
-
The Indole N-H Group: The nitrogen proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation to introduce substituents at the N1 position.
-
The Electron-Rich Indole Ring: The methoxy groups strongly activate the benzene portion of the ring towards further electrophilic aromatic substitution, although the C3 position is blocked.
Applications in Research and Drug Development
Indole-3-carboxaldehyde and its derivatives are crucial building blocks in medicinal chemistry. They have been utilized in the synthesis of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]
Specifically, dimethoxy-substituted indoles have been investigated for their potential as:
-
Anticholinesterase Agents: Derivatives of dimethoxyindoles have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.
-
Antioxidant Candidates: The electron-rich nature of the methoxy-substituted indole ring makes it a candidate for scavenging free radicals.
The role of the parent compound, indole-3-carboxaldehyde, as a natural ligand for the Aryl Hydrocarbon Receptor (AhR) is also of significant interest. AhR is a transcription factor involved in regulating immune responses at mucosal surfaces.[4] Activation of this pathway can modulate intestinal homeostasis and inflammation, suggesting that synthetic derivatives like the 6,7-dimethoxy analog could be explored as potential immunomodulators.
Sources
- 1. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB [foodb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. orgsyn.org [orgsyn.org]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori | MDPI [mdpi.com]
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